molecular formula C6H8O4 B1251313 Microthecin

Microthecin

Cat. No. B1251313
M. Wt: 144.12 g/mol
InChI Key: FUJVJJBVXLPRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microthecin is a metabolite isolated from morels (e.g. Morchella costata) and red algae (e.g. Gracilariopsis lemaneiformis). It has a role as an algal metabolite.

Scientific Research Applications

Microthecin in Plant Growth

This compound, a secondary metabolite found in fungi and marine red seaweeds, has shown significant benefits in plant growth. A study by Wang Yong-zhang (2007) demonstrated that when applied to cucumber seed germination and seedling growth through soaking, soil application, or leaf spraying, this compound increased plant fresh and dry weights, chlorophyll contents, root vigor, photosynthesis, and sugar and protein contents. The most effective concentrations were 100 mg/L for soaking or spraying and 1,000 mg/L for soil treatments (Wang Yong-zhang, 2007).

Enzymatic Production and Stability of this compound

This compound, with anti-microbial activity, is a product of the anhydrofructose pathway and can be formed enzymatically. Yu et al. (2008) explored the yield and purity of this compound under various conditions using the enzyme aldos-2-ulose dehydratase from Phanerochaete chrysosporium. They found that the enzyme had a higher conversion rate for this compound in a controlled pH environment and that this compound was most stable in de-ionized water and freeze-dried form (Yu, Andreassen, & Lundt, 2008).

Antibacterial Peptides: Microcins

Microcins, closely related to this compound, are antibacterial peptides produced by enterobacteria. They are ribosomally synthesized as precursors and undergo post-translational modifications. Duquesne et al. (2007) reviewed microcin structures, antibacterial activities, genetic systems, biosyntheses, and mechanisms of action, highlighting their potential in microbial competition and as therapeutic agents (Duquesne, Destoumieux‐Garzon, Péduzzi, & Rebuffat, 2007).

properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

6-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one

InChI

InChI=1S/C6H8O4/c7-4-6(9)5(8)2-1-3-10-6/h1-2,7,9H,3-4H2

InChI Key

FUJVJJBVXLPRQJ-UHFFFAOYSA-N

SMILES

C1C=CC(=O)C(O1)(CO)O

Canonical SMILES

C1C=CC(=O)C(O1)(CO)O

synonyms

microthecin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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